molecular formula C17H26N2O2 B7533711 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B7533711
M. Wt: 290.4 g/mol
InChI Key: GIVJRGDDEQZJNA-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as JNJ-38431055, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists and has been shown to have promising results in preclinical studies.

Mechanism of Action

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide selectively blocks the orexin receptors in the brain, which are responsible for regulating wakefulness and appetite. Orexins are neuropeptides that are produced by the lateral hypothalamus and play a crucial role in regulating sleep-wake cycles, arousal, and energy balance. By blocking the orexin receptors, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide promotes sleep and reduces food intake.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects. The compound promotes sleep by reducing wakefulness and increasing slow-wave sleep. It also reduces food intake by decreasing appetite and increasing satiety. 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a long half-life, which makes it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages for lab experiments. The compound is highly selective for the orexin receptors, which makes it a useful tool for studying the role of orexins in various physiological processes. 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the compound has some limitations, including its high cost and limited availability.

Future Directions

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several potential future directions for research. The compound could be further studied for its therapeutic potential in various disorders such as insomnia, narcolepsy, and obesity. The mechanism of action of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide could also be further elucidated to better understand the role of orexins in regulating sleep and appetite. Additionally, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide could be used as a tool for studying the orexin system in various animal models of disease.

Synthesis Methods

The synthesis of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves a multi-step process that starts with the reaction of 4-methoxyphenethylamine with cyclohexanone to obtain the intermediate product, 4-methoxyphenylcyclohexanone. This intermediate is then reacted with ethyl acetate and ammonium acetate to obtain the final product, 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is greater than 99%.

Scientific Research Applications

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various disorders such as insomnia, narcolepsy, and obesity. The compound has been shown to selectively block the orexin receptors in the brain, which are responsible for regulating wakefulness and appetite. Preclinical studies have demonstrated that 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide can improve sleep quality, reduce food intake, and promote weight loss.

properties

IUPAC Name

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-21-16-9-7-14(8-10-16)11-12-18-17(20)13-19-15-5-3-2-4-6-15/h7-10,15,19H,2-6,11-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVJRGDDEQZJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CNC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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